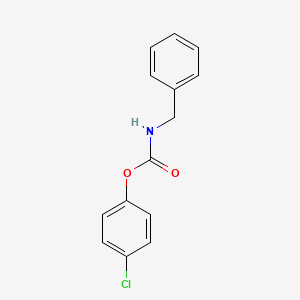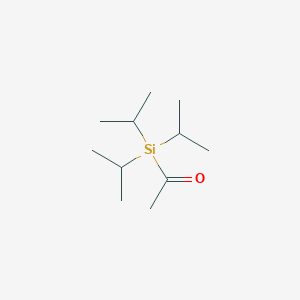
Silane, acetyltris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, acetyltris(1-methylethyl)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, acetyltris(1-methylethyl)- is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, acetyltris(1-methylethyl)- typically involves the reaction of acetyl chloride with tris(1-methylethyl)silane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of silane, acetyltris(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain the compound in large quantities. The purity of the final product is crucial for its application in various industries, and therefore, rigorous quality control measures are implemented during production .
Análisis De Reacciones Químicas
Types of Reactions
Silane, acetyltris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Silane, acetyltris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of silane, acetyltris(1-methylethyl)- involves its interaction with various molecular targets. The compound can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable coating. This interaction is facilitated by the hydrolysis of the silane, followed by condensation reactions that form siloxane linkages. These linkages provide the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(trimethylsilyl)silane
- Diphenylsilane
- Triphenylsilane
- Trichlorosilane
Uniqueness
Silane, acetyltris(1-methylethyl)- is unique due to its specific functional groups and the resulting chemical properties. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
121675-51-2 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
1-tri(propan-2-yl)silylethanone |
InChI |
InChI=1S/C11H24OSi/c1-8(2)13(9(3)4,10(5)6)11(7)12/h8-10H,1-7H3 |
Clave InChI |
HYJSILVJOHEFLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
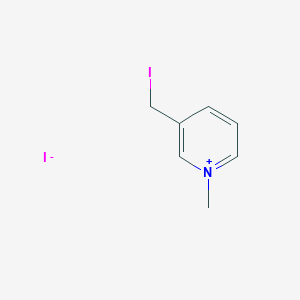
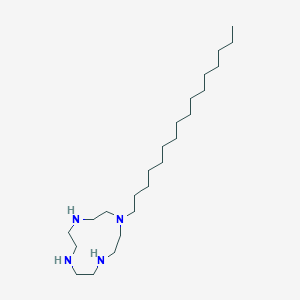
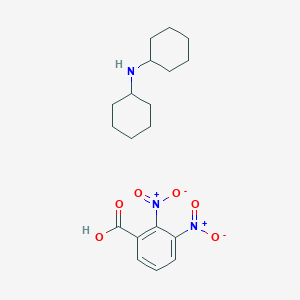

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
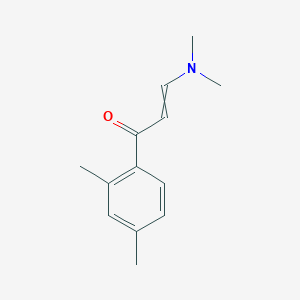
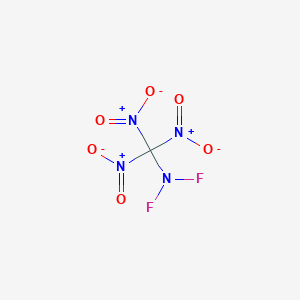
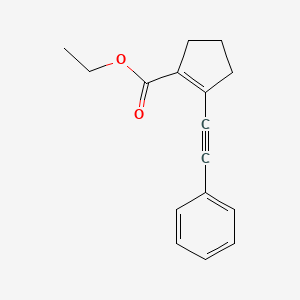
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
